N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-fluorobenzamide
Description
N-{2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-fluorobenzamide is a benzamide derivative characterized by a 4-fluorobenzoyl group linked to an ethyl chain substituted with a 4-(dimethylamino)phenyl group and a morpholin-4-yl moiety. This structure combines electron-rich (dimethylamino, morpholine) and electron-deficient (fluorobenzamide) components, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O2/c1-24(2)19-9-5-16(6-10-19)20(25-11-13-27-14-12-25)15-23-21(26)17-3-7-18(22)8-4-17/h3-10,20H,11-15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKOIQZXLNUDNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with morpholine in the presence of a suitable catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The final step involves the acylation of the amine with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
Chemical Properties and Structure
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-fluorobenzamide has a complex molecular structure characterized by the following:
- Molecular Formula : C23H30N2O2F
- Molecular Weight : 392.5 g/mol
- IUPAC Name : this compound
The compound features a dimethylamino group, a morpholine ring, and a fluorobenzamide moiety, which contribute to its biological activity.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. It has been studied for its potential to inhibit tumor growth through various mechanisms:
- Mechanism of Action : The compound may exert its effects by interfering with cellular signaling pathways involved in proliferation and apoptosis.
- Case Studies : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial therapies.
Toxicological Considerations
While exploring the applications of this compound, it is essential to consider its toxicological profile:
- Aquatic Toxicity : Studies have shown that the compound poses risks to aquatic life, indicating the need for careful environmental assessment during development .
- Safety Profile : Further research is required to establish its safety in human applications, focusing on potential side effects and long-term impacts.
Conclusion and Future Directions
This compound presents significant potential in various fields of medicinal chemistry, particularly in anticancer and antimicrobial research. Continued investigation into its mechanisms of action and safety profile will be crucial for advancing its applications in clinical settings.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-fluorobenzamide involves its interaction with specific molecular targets. The dimethylamino group and morpholine ring can facilitate binding to proteins or enzymes, potentially inhibiting their activity. The fluorobenzamide moiety may enhance the compound’s stability and bioavailability, contributing to its overall efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-fluorobenzamide with key structural analogs, focusing on molecular properties and substituent effects:
| Compound Name | Molecular Formula | Molecular Weight | logP | Key Substituents | Notable Features |
|---|---|---|---|---|---|
| This compound | C₂₃H₂₉FN₃O₂ | 414.50* | ~1.5† | 4-Fluorobenzamide, 4-(dimethylamino)phenyl, morpholin-4-yl | Dual electron-rich/depleted regions; potential enhanced metabolic stability |
| 3-Bromo-N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}benzamide [G500-0290] | C₂₂H₂₇BrN₃O₂ | 460.38 | 2.1‡ | 3-Bromobenzamide, 4-(dimethylamino)phenyl, morpholin-4-yl | Bromine increases lipophilicity; may reduce solubility vs. fluoro analog |
| 4-(Dimethylamino)-N-[2-(morpholin-4-yl)ethyl]benzamide [Y030-3572] | C₁₅H₂₃N₃O₂ | 277.36 | 0.85 | 4-(Dimethylamino)benzamide, morpholin-4-yl | Simplified structure; lower molecular weight; higher solubility (logP <1) |
*Estimated based on formula. †Predicted using analogous data. ‡From .
Key Observations:
Substituent Effects on Lipophilicity: The 3-bromo analog (G500-0290) exhibits higher logP (2.1) than the 4-fluoro compound (~1.5), reflecting bromine’s strong lipophilic character. This may reduce aqueous solubility but improve membrane permeability .
Morpholine and Dimethylamino Contributions: Both the morpholine and dimethylamino groups enhance solubility via hydrogen bonding (morpholine’s oxygen atoms) and basicity (dimethylamino’s amine).
Electronic Properties: The 4-fluorobenzamide’s electron-withdrawing nature contrasts with the electron-donating dimethylamino group, creating a polarized system that could enhance interactions with charged or aromatic residues in protein targets .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to detail its biological activity based on available research findings, including potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a morpholine ring , a dimethylamino group , and a fluorobenzamide moiety , contributing to its diverse interactions within biological systems. Its molecular formula is C₁₈H₂₃F₁N₂O, with a molecular weight of approximately 319.39 g/mol. The specific arrangement of functional groups allows for various modes of action, particularly in enzyme inhibition and receptor modulation.
Preliminary studies suggest that this compound may interact with key molecular targets involved in various signaling pathways. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, altering their activity and potentially leading to therapeutic effects in conditions where these enzymes are dysregulated.
- Receptor Modulation : It may influence receptor activity by binding to specific sites, thereby modulating cellular responses.
Antiviral Properties
Research indicates that derivatives of compounds similar to this compound have shown antiviral activity. For instance, compounds targeting viral enzymes or receptors can inhibit the replication of pathogens like rhinovirus and respiratory syncytial virus (RSV) . This suggests potential applications in developing antiviral therapeutics.
Anti-cancer Activity
The structure-activity relationship (SAR) studies on related compounds have demonstrated anti-cancer properties, particularly through the modulation of signaling pathways involved in tumor growth and survival. Compounds with similar morpholine structures have been reported to exhibit cytotoxic effects against various cancer cell lines .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Fluoroaniline | Contains a fluorine atom on an aromatic ring | Used in dye synthesis; potential pharmaceutical applications |
| Dimethylaminophenol | Dimethylamino group attached to phenolic structure | Known for antioxidant properties |
| Morpholine derivatives | Contains a morpholine ring | Exhibits diverse biological activities |
The comparison highlights how the unique combination of functional groups in this compound may enhance its efficacy compared to other structurally similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- In Vitro Studies : In vitro assays demonstrated that certain derivatives inhibited the growth of cancer cell lines at concentrations as low as 10 µM, suggesting significant potency .
- Mechanistic Studies : Research has shown that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways, highlighting their potential as anti-cancer agents .
- Safety and Toxicity : While specific data on the safety profile of this compound is limited, general safety considerations indicate that compounds with similar functional groups require careful evaluation due to their biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
